molecular formula C6H10ClNO B14719327 1-Chloro-5-isocyanatopentane CAS No. 13107-92-1

1-Chloro-5-isocyanatopentane

Cat. No.: B14719327
CAS No.: 13107-92-1
M. Wt: 147.60 g/mol
InChI Key: OTQFXPKHUSVOLY-UHFFFAOYSA-N
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Description

1-Chloro-5-isocyanatopentane is an organic compound with the molecular formula C6H10ClNO. It is characterized by the presence of both a chloro group and an isocyanate group attached to a pentane chain.

Preparation Methods

1-Chloro-5-isocyanatopentane can be synthesized through several routes. One common method involves the reaction of 5-chloropentanol with phosgene to produce 5-chloropentyl chloroformate, which is then treated with ammonia to yield this compound . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and specific solvents can further enhance the reaction rates and selectivity .

Chemical Reactions Analysis

1-Chloro-5-isocyanatopentane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-chloro-5-isocyanatopentane primarily involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urethane or urea linkages . The chloro group can also undergo nucleophilic substitution, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

1-Chloro-5-isocyanatopentane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-chloro-5-isocyanatopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-4-2-1-3-5-8-6-9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQFXPKHUSVOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600299
Record name 1-Chloro-5-isocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13107-92-1
Record name 1-Chloro-5-isocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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